An In-depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core and the Strategic Role of 7-Bromo Substitution
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system of paramount importance in the field of medicinal chemistry. As a bioisostere of purine, it serves as a crucial building block for a diverse range of biologically active molecules.[1] Its rigid, planar structure provides a well-defined framework for interaction with various biological targets, leading to applications in the development of sedative-hypnotics, anxiolytics, and, most notably, kinase inhibitors for the treatment of cancer and other diseases.[2][3]
The strategic placement of a bromine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core, to give 7-Bromopyrazolo[1,5-a]pyrimidine, unlocks a vast potential for chemical diversification. This bromo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. This capability allows for the fine-tuning of the molecule's steric and electronic properties, which is essential for optimizing its binding affinity and selectivity towards specific biological targets. Consequently, 7-Bromopyrazolo[1,5-a]pyrimidine has emerged as a key intermediate for the synthesis of targeted therapeutics, particularly in the realm of oncology.[4]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 7-Bromopyrazolo[1,5-a]pyrimidine, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 7-Bromopyrazolo[1,5-a]pyrimidine is fundamental for its effective utilization in synthesis and drug discovery.
Table 1: Physicochemical Properties of 7-Bromopyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| CAS Number | 1159983-04-6 | [5] |
| Molecular Formula | C₆H₄BrN₃ | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not available (Isomer 6-Bromopyrazolo[1,5-a]pyrimidine melts at 122-124 °C) | Data for isomer from vendor |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |
| Storage | Store in a cool, dry, dark place. Freezer storage (-20 °C) is recommended for long-term stability. | [5] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.80-9.00 (d, 1H, H5)
-
δ 8.40-8.60 (d, 1H, H2)
-
δ 7.00-7.20 (dd, 1H, H6)
-
δ 6.80-7.00 (d, 1H, H3)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 155-157 (C7a)
-
δ 150-152 (C5)
-
δ 145-147 (C2)
-
δ 115-117 (C3a)
-
δ 110-112 (C6)
-
δ 108-110 (C7)
-
δ 95-97 (C3)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of a bromine-containing compound, at m/z 197 and 199.
-
Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine
The synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine can be approached through the construction of the pyrazolo[1,5-a]pyrimidine core followed by bromination, or by utilizing a pre-brominated pyrazole precursor. A plausible and efficient method involves the cyclocondensation of a suitable aminopyrazole with a β-dicarbonyl equivalent, followed by halogenation. A general synthetic strategy is outlined below.
Experimental Protocol: Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine
This protocol is a representative procedure adapted from the synthesis of related 7-halopyrazolo[1,5-a]pyrimidines.[6][7]
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol
-
To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add 3-aminopyrazole (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pyrazolo[1,5-a]pyrimidin-7-ol.
Step 2: Synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, suspend pyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0-5.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POBr₃.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 7-Bromopyrazolo[1,5-a]pyrimidine.
Chemical Reactivity and Key Transformations
The bromine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is the key to its synthetic utility, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols for Cross-Coupling Reactions:
The following are generalized procedures and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling [8][9]
-
Objective: To form a C-C bond by coupling with a boronic acid or ester.
-
Protocol:
-
To a reaction vessel, add 7-Bromopyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
2. Sonogashira Coupling [10]
-
Objective: To form a C-C bond by coupling with a terminal alkyne.
-
Protocol:
-
To a degassed mixture of 7-Bromopyrazolo[1,5-a]pyrimidine (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
3. Buchwald-Hartwig Amination [11][12]
-
Objective: To form a C-N bond by coupling with a primary or secondary amine.
-
Protocol:
-
In a glovebox or under an inert atmosphere, combine 7-Bromopyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[13] The 7-bromo derivative serves as a pivotal starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
1. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent CDK inhibitors.[14] By functionalizing the 7-position of the scaffold, researchers can modulate the inhibitor's interaction with the ATP-binding pocket of CDKs, thereby enhancing potency and selectivity. For instance, derivatives of this scaffold have shown inhibitory activity against CDK2 and CDK9, which are involved in cell cycle progression and transcriptional regulation, respectively.[3][14]
2. Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various hematological malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and apoptosis resistance. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of pan-Pim inhibitors.[4][15] The ability to introduce diverse substituents at the 7-position via cross-coupling reactions is instrumental in optimizing the binding to the unique hinge region of Pim kinases.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Bromopyrazolo[1,5-a]pyrimidine is not publicly available, based on data for similar brominated heterocyclic compounds, the following precautions should be taken:[16][17]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Bromopyrazolo[1,5-a]pyrimidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic bromo-substitution provides a reactive handle for a wide range of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The pyrazolo[1,5-a]pyrimidine core's proven track record as a privileged scaffold for kinase inhibitors, particularly for CDK and Pim kinases, underscores the importance of the 7-bromo derivative as a key starting material in the quest for novel and effective targeted therapies. This guide provides a foundational understanding of its properties, synthesis, and reactivity to empower researchers in their drug development endeavors.
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